2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide
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Overview
Description
2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the fluorophenyl precursor.
Aminoethyl Substitution: The aminoethyl group is introduced through a nucleophilic substitution reaction, often using an appropriate amine under controlled conditions.
Fluorination: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Phenol Formation: The phenol group is formed through a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide or a similar oxidizing agent.
Hydrobromide Salt Formation: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminoethyl group can be reduced to form primary amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines.
Scientific Research Applications
2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme interactions, receptor binding, and other biochemical processes.
Industrial Applications: It may be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide involves its interaction with specific molecular targets. The aminoethyl group can interact with biological receptors or enzymes, while the fluorophenyl moiety may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(1R)-1-amino-2,2,2-trifluoroethyl]-3-(trifluoromethyl)phenol: This compound shares a similar fluorophenyl structure but with different substituents.
1,2,4-Triazole-containing compounds: These compounds have similar heterocyclic structures and are used in various pharmaceutical applications.
Uniqueness
2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide is unique due to its specific combination of fluorine atoms and an aminoethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific fields.
Properties
CAS No. |
845829-90-5 |
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Molecular Formula |
C14H14BrF2NO |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide |
InChI |
InChI=1S/C14H13F2NO.BrH/c1-8(17)10-6-5-9(7-13(10)16)11-3-2-4-12(15)14(11)18;/h2-8,18H,17H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
OZWBVZNGUTZMHP-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)O)F)N.Br |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)O)F)N.Br |
Origin of Product |
United States |
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